Product packaging for Quercetin 3-O-galactoside-7-O-rhamnoside(Cat. No.:CAS No. 38784-81-5)

Quercetin 3-O-galactoside-7-O-rhamnoside

Cat. No.: B1253232
CAS No.: 38784-81-5
M. Wt: 610.5 g/mol
InChI Key: OTUCXMIQUNROBJ-UHFFFAOYSA-N
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Description

Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside belongs to the flavonol subclass of flavonoids, which are characterized by a 3-hydroxyflavanone backbone. The core structure is that of quercetin, a well-studied flavonol, which is glycosylated at two positions: a galactose sugar is attached at the 3-hydroxyl group, and a rhamnose sugar is linked at the 7-hydroxyl group. This glycosylation significantly influences the compound's solubility, stability, and potential biological interactions.

Flavonoid glycosides are a major focus of natural product research due to their vast structural diversity and wide range of reported biological activities. The attachment of different sugar moieties to various hydroxyl groups on the flavonoid aglycone results in a multitude of distinct compounds. Research in this area often involves the isolation and structural elucidation of novel glycosides, as well as the investigation of their biological potential.

The study of compounds like Quercetin 3-O-galactoside-7-O-rhamnoside is crucial for understanding structure-activity relationships among flavonoid glycosides. For instance, the type and position of sugar molecules can impact the antioxidant and anti-inflammatory properties of the parent flavonoid. jmb.or.kr The presence of both a hexose (galactose) and a deoxyhexose (rhamnose) in this compound makes it a subject of interest for comparative studies with other quercetin glycosides, such as rutin (B1680289) (quercetin-3-O-rutinoside) and hyperoside (B192233) (quercetin-3-O-galactoside). frontiersin.orgnih.gov

Furthermore, the biosynthesis of such complex molecules is an area of active investigation, with researchers exploring the specific glycosyltransferases involved in their formation. caymanchem.com

From a biological inquiry perspective, the presence of this compound in plants with traditional medicinal uses prompts investigation into its potential pharmacological activities. While direct studies on this compound are not extensive, the known biological activities of its aglycone, quercetin, and other related glycosides provide a strong rationale for its study. Quercetin itself is a potent antioxidant and has demonstrated anti-inflammatory, and other activities. nih.govrsisinternational.orgnih.gov Extracts from plants containing this compound, such as Astragalus mongholicus and Tephrosia species, have been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties. frontiersin.orgnih.govjapsonline.com Therefore, it is hypothesized that this compound may contribute to the therapeutic effects of these plants.

Detailed Research Findings

While comprehensive biological studies specifically targeting this compound are limited, its isolation has been documented in several phytochemical investigations. It has been identified as a constituent of Tephrosia nubica, a plant genus known to be rich in flavonoids. journalagent.com The genus Tephrosia has been studied for its chemical constituents and pharmacological activities, with flavonoids being the most commonly isolated compounds. japsonline.com

The compound has also been reported in Astragalus mongholicus, a significant herb in traditional Chinese medicine. frontiersin.orgfrontiersin.orgnih.gov Flavonoids from Astragalus species are known to have antibacterial, antioxidant, and cytotoxic activities. frontiersin.org Additionally, this compound has been isolated from Vicia faba (fava bean) and Lotus edulis.

A related compound, Quercetin 3-O-glucoside-7-O-rhamnoside, which differs only in the hexose sugar at the 3-position, has been found to have inhibitory activity on the central nervous system. mdpi.commedchemexpress.com This suggests that diglycosidic flavonoids of this type may have noteworthy biological effects.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C27H30O16 phenol-explorer.eu
Molecular Weight 610.517 g/mol phenol-explorer.eu
Class Flavonoids phenol-explorer.eu
Sub-Class Flavonols phenol-explorer.eu

Table 2: Natural Sources of this compound

Plant SpeciesFamilyReference
Astragalus mongholicusFabaceae frontiersin.orgfrontiersin.orgnih.gov
Lotus edulisFabaceae
Tephrosia nubicaFabaceae journalagent.com
Vicia fabaFabaceae

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B1253232 Quercetin 3-O-galactoside-7-O-rhamnoside CAS No. 38784-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38784-81-5

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26-,27-/m0/s1

InChI Key

OTUCXMIQUNROBJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Synonyms

quercetin 3-O-glucoside-7-O-rhamnoside

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Quercetin 3 O Galactoside 7 O Rhamnoside

Identification in Plant Species and Families

Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside and its related glycosidic forms have been identified in a variety of plant species, primarily within the Fabaceae and Ericaceae families. The presence of this compound is a significant chemotaxonomic marker, indicating specific biosynthetic pathways within these plant groups.

Detailed phytochemical analyses have confirmed the presence of Quercetin 3-O-galactoside-7-O-rhamnoside in Tephrosia nubica, a perennial shrub belonging to the Fabaceae family nih.gov. Similarly, this compound has been reported in Rhododendron imbricatum, a member of the Ericaceae family. Another closely related compound, quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside, has been isolated from Vicia faba (broad bean) and Lotus edulis, both of which are also members of the Fabaceae family. Furthermore, a similar compound, Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside, has been found in broad bean pods.

Table 1: Plant Species Containing this compound and Related Compounds

Plant Species Family Compound Variation
Tephrosia nubica Fabaceae This compound
Rhododendron imbricatum Ericaceae This compound
Vicia faba (Broad Bean) Fabaceae Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside, Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside
Lotus edulis Fabaceae Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside

Geographical and Ecological Distribution Patterns

The distribution of plants containing this compound is largely dictated by the geographical and ecological niches of the host species.

Tephrosia nubica is native to a wide region stretching from the Sahara to Kenya, as well as the southern Levant to the Arabian Peninsula. It predominantly thrives in desert or dry shrubland biomes, indicating an adaptation to arid and semi-arid conditions rhodygarden.org.

Rhododendron species are most concentrated in the temperate regions of the Northern Hemisphere, with a significant number of species found in the Himalayas and Southeast Asia rhodygarden.orgrhododendron.orgwikipedia.org. They typically inhabit mountainous regions, coniferous and broad-leaved woodlands, and temperate rainforests, from sea level up to 16,000 feet in elevation rhodygarden.org. Rhododendron imbricatum, specifically, is found in these diverse, often high-altitude, environments.

Vicia faba , or the broad bean, has its origins in the Mediterranean region or Southwest Asia and is now cultivated extensively in temperate zones across the globe rhododendron.org. It grows as a winter annual in warmer temperate and subtropical areas rhododendron.org.

Lotus edulis is found throughout the Mediterranean region. Its preferred habitats include sandy, stony, and rocky places, often near the sea researchgate.net.

Table 2: Geographical and Ecological Distribution of Host Plant Species

Plant Species Geographical Distribution Ecological Habitat
Tephrosia nubica Sahara to Kenya, Southern Levant to Arabian Peninsula Desert, Dry shrubland
Rhododendron imbricatum Himalayas, Southeast Asia, Temperate Northern Hemisphere Mountainous regions, Woodlands, Temperate rainforests
Vicia faba Worldwide (cultivated), Origin: Mediterranean/Southwest Asia Temperate climates
Lotus edulis Mediterranean Sandy, stony, and rocky coastal areas

Environmental and Developmental Factors Influencing Accumulation

The biosynthesis and accumulation of flavonoid glycosides, including this compound, are significantly influenced by a combination of environmental stimuli and the developmental stage of the plant. While specific research on the accumulation of this exact compound is limited, general studies on flavonoids in the host genera provide valuable insights.

Environmental Factors:

Light Intensity: Studies on Vicia faba have shown that light intensity affects various phenotypic traits, which can, in turn, influence the production of secondary metabolites like flavonoids ekb.eg. In general, flavonoids are known to accumulate in response to light stress, acting as UV-filters to protect the plant.

Temperature: Temperature can have a significant impact on flavonoid content. For instance, in onions, the content of quercetin and its glucosides was found to increase up to a certain temperature (120°C) and then decrease, suggesting an optimal temperature range for their stability and potential synthesis nih.gov.

Water Stress: In response to drought, plants can alter their metabolite profiles to cope with water potential changes. This includes the accumulation of antioxidative phenolic compounds like flavonoids to counteract the negative impacts of drought-induced oxidative stress mdpi.comnih.gov.

Seasonal Variation: A study on Tephrosia purpurea, a related species to T. nubica, revealed that the production of flavonoids is vigorously affected by seasonal factors. The highest content of flavonoids was observed in plants collected in August, which corresponds to the flowering season.

Developmental Factors:

Plant Age and Stage: The concentration of flavonoids can vary significantly with the age and developmental stage of the plant. Research on Vicia faba has indicated that the content of total phenolics and flavonoids changes according to the age of the plant and the flowering stage.

Tissue Type: Flavonoid accumulation can also be tissue-specific. Different parts of the plant, such as leaves, flowers, and seeds, may contain varying concentrations of these compounds, which can also change as the plant matures. In Lotus species, the degree of certain biological activities related to its flavonoid content was found to be connected to the date of harvest and the growth stage of the plant ekb.eg.

Table 3: Factors Influencing Flavonoid Accumulation

Factor Influence on Flavonoid Content
Light Intensity Can increase accumulation as a protective response to UV radiation.
Temperature Optimal temperature ranges can enhance stability and synthesis.
Water Stress Can lead to increased accumulation to combat oxidative stress.
Season Content can vary, often peaking during the flowering season.
Developmental Stage Concentration changes with plant age and developmental phase (e.g., flowering).
Tissue Type Different plant parts (leaves, flowers, seeds) show varying concentrations.

Isolation, Purification, and Advanced Structural Elucidation Methodologies

Extraction Techniques from Natural Sources

The initial step in isolating Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside involves its extraction from plant material. The choice of extraction method is critical and is dictated by the compound's polar nature, conferred by the presence of multiple hydroxyl groups and two sugar residues.

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids from plant tissues. Due to the highly polar nature of flavonoid glycosides like Quercetin 3-O-galactoside-7-O-rhamnoside, polar solvents are most effective.

Methanol (B129727) and Ethanol (B145695): Alcohols, particularly methanol and ethanol, are frequently used for flavonoid extraction. researchgate.net Aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) are often superior to the pure solvents, as the water component helps to swell the plant matrix, increasing solvent penetration and extraction efficiency for polar glycosides. nih.govresearchgate.net For instance, studies on quercetin glycosides have shown that methanol is highly effective. capes.gov.brnih.gov

Hot Water Extraction: This method is advantageous due to its low cost and safety. It is suitable for extracting water-soluble compounds like glycosides. However, it may also co-extract other water-soluble impurities such as proteins and polysaccharides, necessitating more intensive downstream purification.

Sequential Extraction: A common strategy involves a sequential extraction with solvents of increasing polarity. The plant material might first be defatted with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls. Subsequently, solvents like ethyl acetate, ethanol, or methanol are used to extract the flavonoid glycosides. researchgate.netgoogle.com

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern assisted techniques have been developed. These methods enhance extraction efficiency by using energy sources like ultrasonic waves or microwaves.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular compounds into the solvent. hielscher.com UAE has been shown to be highly effective for extracting quercetin glycosides from sources like apple peels, with optimal conditions often involving 80-100% methanol and an extraction time of just 15 minutes. nih.gov This method significantly accelerates the extraction process compared to traditional maceration. hielscher.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix. Polar molecules within the solvent and plant cells absorb microwave energy, leading to a rapid temperature increase and internal pressure buildup that ruptures the cell walls, releasing the target compounds. nih.gov This technique offers reduced extraction times and lower solvent usage. nih.govmdpi.com Studies on quercetin and its glycosides from guava leaves and onion have demonstrated the efficiency of MAE, with ethanol often being the solvent of choice. nih.govtandfonline.commdpi.com

Table 1: Comparison of Extraction Methods for Flavonoid Glycosides
ParameterConventional Solvent Extraction (Maceration/Reflux)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
PrincipleSolvent diffusion based on concentration gradient, often aided by heat.Acoustic cavitation disrupts cell walls, enhancing mass transfer. hielscher.comMicrowave energy causes rapid, localized heating and cell rupture. nih.gov
Extraction TimeLong (several hours to days). hielscher.comShort (typically 10-30 minutes). nih.govhielscher.comVery short (typically 5-15 minutes). nih.govmdpi.com
Solvent ConsumptionHigh.Moderate to low.Low. mdpi.com
EfficiencyGenerally lower yield compared to assisted methods.High yield, often superior to conventional methods. hielscher.comHigh yield, often superior to conventional and UAE methods. mdpi.com
SelectivityLow.Can be improved by optimizing parameters.Can be improved by optimizing parameters.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques.

Preparative liquid chromatography is a cornerstone for the purification of natural products.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of target compounds. mdpi.com For polar flavonoid glycosides, reversed-phase columns (e.g., C18) are commonly employed. researchgate.netresearchgate.net The separation is achieved using a gradient elution with a mobile phase typically consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol or acetonitrile. mdpi.com By collecting the fraction corresponding to the retention time of the target compound, a highly pure sample can be obtained.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as an intermediary purification step to fractionate the crude extract before final purification by Prep-HPLC. nih.gov It operates at lower pressures than HPLC, allowing for the use of larger columns and the processing of larger sample quantities. nih.gov Columns packed with resins like AB-8 macroporous resin or C18 silica (B1680970) can effectively separate the extract into fractions enriched with flavonoid glycosides. nih.gov

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of sample components.

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly well-suited for the separation of polar compounds like flavonoid glycosides. tandfonline.comrsc.org It relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase). oup.com The selection of an appropriate two-phase solvent system, such as ethyl acetate-n-butanol-water or n-hexane-ethyl acetate-methanol-water, is crucial for successful separation. oup.comresearchgate.netpsu.edu HSCCC can be used to process large amounts of crude extract in a single run, often yielding fractions pure enough for direct analysis or requiring only a final polishing step with Prep-HPLC. mdpi.compsu.edu

Table 2: Overview of Chromatographic Purification Strategies for Flavonoid Glycosides
TechniqueStationary PhaseMobile Phase PrinciplePrimary ApplicationKey Advantage
MPLCMacroporous resins (e.g., AB-8), large-particle silica (e.g., C18). nih.govStep or gradient elution with solvents like water/ethanol. nih.govCrude fractionation, pre-purification.High loading capacity, bridges the gap between open-column and HPLC. nih.gov
Prep-HPLCFine-particle bonded silica (e.g., C18, 5-10 µm). researchgate.netGradient elution (e.g., water/acetonitrile or water/methanol). mdpi.comFinal purification, isolation of high-purity compounds.High resolution and efficiency. mdpi.com
HSCCCLiquid (one phase of a biphasic solvent system). oup.comLiquid (the other phase of the biphasic system). researchgate.netFractionation and purification of polar compounds.No solid support, eliminates irreversible adsorption, high sample recovery. tandfonline.comoup.com

Advanced Spectroscopic and Spectrometric Techniques for Structure Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are ideal for analyzing polar, thermally labile molecules like flavonoid glycosides. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF), can determine the exact mass with high accuracy, allowing for the calculation of the molecular formula (C₂₇H₃₀O₁₆ for this compound). nih.govucdavis.edu Tandem MS (MS/MS) experiments are used to fragment the molecule. For this compound, characteristic fragmentation would involve the sequential loss of the rhamnose (146 Da) and galactose (162 Da) sugar units, leaving the quercetin aglycone fragment (m/z 301/302). ucdavis.edunih.gov This fragmentation pattern helps to identify the constituent parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules.

¹H-NMR (Proton NMR): This spectrum reveals the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons on the quercetin rings, as well as distinct signals for the anomeric protons of the galactose and rhamnose sugars, confirming their presence. researchgate.netresearchgate.net

¹³C-NMR (Carbon NMR): This spectrum provides information on all the carbon atoms in the molecule. It would show 27 distinct signals corresponding to the quercetin backbone and the two sugar units. researchgate.netijpbs.net The chemical shifts of the carbons where the sugars are attached (C-3 and C-7) are significantly affected, which helps to confirm the linkage positions.

2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential to piece the structure together. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it shows long-range correlations between protons and carbons, allowing for the unambiguous assignment of which sugar is attached to which position on the quercetin aglycone.

Table 3: Expected Spectroscopic and Spectrometric Data for Structure Confirmation
TechniqueInformation ProvidedExpected Results for this compound
HR-MS (e.g., ESI-QTOF)Exact molecular weight and molecular formula.[M-H]⁻ ion at m/z 609.1456 (Calculated for C₂₇H₂₉O₁₆⁻). nih.gov
MS/MSStructural fragmentation pattern.Loss of rhamnosyl group (-146 Da) and galactosyl group (-162 Da), resulting in the quercetin aglycone fragment at m/z 301. ucdavis.edunih.gov
¹H-NMRProton environment and connectivity.Characteristic aromatic signals for quercetin, plus two anomeric proton signals (one for galactose, one for rhamnose). researchgate.netresearchgate.net
¹³C-NMRCarbon skeleton.27 carbon signals: 15 for quercetin, 6 for galactose, and 6 for rhamnose. Shifts at C-3 and C-7 confirm glycosylation sites. researchgate.netijpbs.net
2D-NMR (HMBC)Long-range proton-carbon correlations.Correlation between the anomeric proton of galactose and C-3 of quercetin; correlation between the anomeric proton of rhamnose and C-7 of quercetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial.

The ¹H NMR spectrum provides initial information on the types of protons present. It would reveal signals in the aromatic region corresponding to the protons of the quercetin backbone. Specifically, the A-ring typically shows two meta-coupled doublets, while the B-ring exhibits an ABX spin system. The spectrum also displays signals for the two sugar units, most notably the distinct anomeric protons, whose chemical shifts and coupling constants give preliminary clues about the nature of the sugars and their anomeric configuration. The characteristic methyl group doublet of the rhamnose moiety would also be readily identifiable in the upfield region.

The ¹³C NMR spectrum complements the proton data by showing the resonances for all 27 carbon atoms in the molecule, including the carbonyl carbon of the C-ring and the carbons of the three aromatic rings and two sugar units. japsonline.com

2D NMR experiments are vital for piecing the structure together.

Correlation Spectroscopy (COSY) establishes proton-proton couplings within the same spin system, helping to trace the connectivities within the quercetin rings and each sugar unit separately.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for this compound, as it reveals long-range (two- or three-bond) correlations between protons and carbons. These correlations are key to identifying the specific attachment points of the galactose and rhamnose sugars to the quercetin aglycone. For instance, a correlation between the anomeric proton of the galactose unit and C-3 of the quercetin ring, and a correlation between the anomeric proton of the rhamnose unit and C-7 of the quercetin, would confirm the glycosylation pattern.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

MoietyPositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Quercetin AglyconeH-6~6.4~99.0
H-8~6.8~94.0
H-2'~7.5-7.7~115.0
H-5'~6.9~116.0
H-6'~7.5-7.7~121.0
5-OH~12.5N/A
C-4 (Carbonyl)N/A~178.0
GalactoseH-1'' (Anomeric)~5.3-5.5~102.0
Other Sugar Protons~3.5-4.5~60.0-80.0
RhamnoseH-1''' (Anomeric)~5.4-5.6~101.0
Other Sugar Protons~3.4-4.2~70.0-72.0
CH₃ (Methyl)~1.1-1.3~17.0

Note: Values are approximate and based on data for structurally similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), is essential for confirming the elemental composition and elucidating the fragmentation pathway of the molecule. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.

HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound, the expected exact mass is 610.15338487 Da for the molecular ion [M+H]⁺ or a related adduct, corresponding to the elemental composition C₂₇H₃₀O₁₆. nih.gov

Tandem MS (MS/MS) experiments involve selecting the parent molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information, particularly regarding the sequence and identity of the sugar units. The glycosidic bonds are typically the most labile. The expected fragmentation would involve the sequential loss of the sugar moieties:

A primary fragmentation would show the loss of the terminal rhamnose unit (146 Da), resulting in a fragment ion corresponding to Quercetin 3-O-galactoside.

A subsequent loss of the galactose unit (162 Da) would yield the protonated quercetin aglycone at m/z 303. This sequential loss helps to confirm the identities of the attached sugars and their positions.

Table 2: Predicted HRMS Fragmentation Data for this compound

IonDescriptionPredicted m/z
[M+H]⁺Protonated Molecule611.1611
[M-146+H]⁺Loss of Rhamnosyl moiety465.1033
[M-146-162+H]⁺Loss of Rhamnosyl and Galactosyl moieties303.0505

Note: m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its polyphenolic and glycosidic nature. researchgate.net

Key expected IR absorption bands include:

A broad band around 3400 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (-OH) groups on both the aglycone and the sugar moieties.

A sharp peak around 1655 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) in the γ-pyrone ring.

Bands in the 1600-1450 cm⁻¹ region attributed to the C=C stretching vibrations within the aromatic rings.

Strong absorptions in the 1100-1000 cm⁻¹ range, which are characteristic of the C-O stretching of the ether linkages (glycosidic bonds) and alcohol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's chromophore system. The UV spectrum of flavonoids dissolved in a solvent like methanol typically displays two major absorption maxima. researchgate.net

Band I , appearing in the 350-380 nm range, is associated with the cinnamoyl system chromophore (the B-ring and the C-ring).

Band II , appearing in the 250-270 nm range, is associated with the benzoyl system chromophore (the A-ring). The exact positions of these bands can be influenced by the pattern of glycosylation. For this compound, the spectrum is expected to be similar to other quercetin glycosides, confirming the underlying flavonoid structure. researchgate.net

Table 3: Summary of Spectroscopic Data (IR and UV-Vis)

Spectroscopic MethodFeatureExpected Value/Range
Infrared (IR)O-H Stretching~3400 cm⁻¹ (broad)
C=O Stretching~1655 cm⁻¹
Aromatic C=C Stretching1600-1450 cm⁻¹
C-O Stretching (Ether/Alcohol)1100-1000 cm⁻¹
UV-Visible (UV-Vis)Band I (B-ring)~350-380 nm
Band II (A-ring)~250-270 nm

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. While the quercetin aglycone itself is achiral, the presence of the chiral galactose and rhamnose sugar units renders the entire molecule of this compound optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the absolute configuration of the sugar moieties and the conformation of the glycosidic linkages. The interactions between the chromophores of the flavonoid and the chiral sugar residues produce characteristic Cotton effects in the CD spectrum. These spectral signatures can be compared with those of known compounds or with theoretical calculations to help determine the stereochemistry. For example, the sign and magnitude of the Cotton effects in the regions of the main UV-Vis absorptions can be related to the helicity of the molecule and the spatial arrangement of the sugar units relative to the aglycone. researchgate.net This analysis is crucial for confirming the D- or L-configuration of the sugars and the α or β nature of the glycosidic bonds, aspects not always definitively resolved by NMR alone.

Biosynthesis and Metabolic Pathways of Quercetin 3 O Galactoside 7 O Rhamnoside

Precursor Compounds and Enzymatic Glycosylation Steps

The biosynthesis of the quercetin (B1663063) aglycone is a well-characterized branch of the flavonoid pathway, which is conserved across many plant species. nih.gov The journey from primary metabolism to this complex flavonol involves several key enzymatic reactions and intermediate compounds.

The pathway originates with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.gov Phenylalanine enters the general phenylpropanoid pathway, where it undergoes a series of three enzymatic reactions to produce p-coumaroyl-CoA. nih.govnih.gov

Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) catalyzes the addition of a coenzyme A unit to p-coumaric acid, forming p-coumaroyl-CoA. nih.gov

This activated intermediate, p-coumaroyl-CoA, serves as the entry point into the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS), the first committed enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govresearchgate.net Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. maxapress.com

From naringenin, the pathway proceeds to the dihydroflavonol, dihydroquercetin (also known as taxifolin). This conversion is catalyzed by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H). F3'H is a key enzyme that determines the hydroxylation pattern of the B-ring, converting the precursor dihydrokaempferol (B1209521) (DHK) into dihydroquercetin (DHQ). nih.gov Finally, flavonol synthase (FLS) introduces a double bond between the C2 and C3 positions of dihydroquercetin to yield the flavonol aglycone, quercetin. nih.gov

Once the quercetin aglycone is formed, it undergoes two sequential glycosylation events to yield Quercetin 3-O-galactoside-7-O-rhamnoside. Glycosylation is the enzymatic process of transferring a sugar moiety from an activated nucleotide sugar, such as UDP-galactose or UDP-rhamnose, to the flavonoid. oup.com This process is catalyzed by UDP-glycosyltransferases (UGTs). The synthesis requires two distinct steps:

Attachment of a galactose molecule to the 3-hydroxyl group of quercetin.

Attachment of a rhamnose molecule to the 7-hydroxyl group of quercetin.

The order of these glycosylation steps can vary depending on the specific UGTs present in the organism. For instance, a 3-O-galactosyltransferase could act first, creating Quercetin 3-O-galactoside, which then serves as a substrate for a 7-O-rhamnosyltransferase. Alternatively, a 7-O-rhamnosyltransferase could act first, followed by a 3-O-galactosyltransferase.

Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to trans-cinnamic acid. nih.gov
Cinnamate 4-hydroxylase C4H Converts trans-cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA ligase 4CL Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov
Chalcone synthase CHS Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.com
Chalcone isomerase CHI Isomerizes naringenin chalcone to naringenin. nih.gov
Flavanone 3-hydroxylase F3H Hydroxylates naringenin to dihydrokaempferol. maxapress.com
Flavonoid 3'-hydroxylase F3'H Hydroxylates dihydrokaempferol to dihydroquercetin. nih.gov
Flavonol synthase FLS Converts dihydroquercetin to quercetin. nih.gov

Identification and Characterization of Relevant UDP-Glycosyltransferases (UGTs)

The structural diversity of flavonoid glycosides is primarily due to the activity of UDP-glycosyltransferases (UGTs), which belong to Family 1 of the glycosyltransferase superfamily. oup.comnih.gov These enzymes catalyze the transfer of a sugar moiety from a UDP-sugar donor to a specific hydroxyl group on the flavonoid aglycone. oup.com UGTs often exhibit high regioselectivity, meaning they target a specific position on the acceptor molecule. jmb.or.kr

The synthesis of this compound requires at least two distinct UGTs with specific functions: a flavonol 3-O-galactosyltransferase and a flavonol 7-O-rhamnosyltransferase. While the precise enzymes for this specific compound are not universally characterized across all plants, studies in various species have identified UGTs with the necessary activities.

In Arabidopsis thaliana, a model organism for plant biology, numerous UGTs have been identified. For example, the synthesis of the similar compound Quercetin 3-O-glucoside-7-O-rhamnoside was achieved in engineered E. coli by co-expressing two Arabidopsis UGTs: AtUGT78D2, a flavonol 3-O-glucosyltransferase, and AtUGT89C1, a flavonol 7-O-rhamnosyltransferase. researchgate.netchemfaces.com AtUGT89C1 specifically transfers rhamnose to the 7-OH position of a flavonol 3-O-glucoside. researchgate.netresearchgate.net This demonstrates a stepwise mechanism where the 3-position is glycosylated first, followed by the 7-position.

In the tea plant (Camellia sinensis), a rich source of flavonol glycosides, several UGTs have been characterized. CsUGT78A15 has been identified as a flavonol 3-O-galactosyltransferase, capable of adding galactose to the 3-OH group of quercetin. nih.gov Another enzyme from tea, CsUGT75L12, acts as a flavonoid 7-O-glucosyltransferase. acs.orgacs.org While this enzyme uses UDP-glucose, its existence points to the presence of UGTs capable of acting on the 7-OH position in tea. The synthesis of this compound in tea would likely involve an enzyme like CsUGT78A15 followed by a specific flavonol-3-O-galactoside-7-O-rhamnosyltransferase.

In soybean (Glycine max), a genome-wide search identified 212 putative UGT genes. oup.com Functional characterization of several of these, such as UGT73C20 and UGT88E19, showed activity towards quercetin, though they primarily produced glucosides. oup.com The GmIF7GT protein from soybean can glycosylate the 7-OH position of quercetin, among other flavonoids. oup.com

The identification of these enzymes underscores the modular nature of flavonoid glycoside biosynthesis. Plants can achieve a vast diversity of compounds by combining UGTs with different substrate and positional specificities.

Table 2: Examples of Characterized UGTs Relevant to Flavonol Glycosylation

UGT Name Source Organism Substrate(s) Position Glycosylated Sugar Donor Reference
AtUGT89C1 Arabidopsis thaliana Quercetin 3-O-glucoside 7-OH UDP-rhamnose researchgate.netresearchgate.net
AtUGT78D2 Arabidopsis thaliana Quercetin 3-OH UDP-glucose researchgate.net
CsUGT78A15 Camellia sinensis Quercetin, Kaempferol 3-OH UDP-galactose nih.gov
CsUGT75L12 Camellia sinensis Flavonoids (e.g., Kaempferol) 7-OH UDP-glucose acs.orgacs.org
GmIF7GT Glycine max Quercetin, Genistein, Daidzein 7-OH UDP-glucose oup.com
NtUGT217 Nicotiana tabacum Quercetin, Kaempferol 3-OH UDP-glucose nih.gov

Genetic Regulation of Biosynthetic Pathways in Source Organisms

The biosynthesis of flavonoids, including quercetin and its glycosides, is under tight transcriptional control. The expression of the structural genes encoding biosynthetic enzymes (like PAL, CHS, FLS, and UGTs) is coordinately regulated by complexes of transcription factors. nih.govmdpi.com This regulation allows the plant to control the timing, location, and amount of flavonoid production in response to developmental cues and environmental stimuli. researchgate.net

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. cabidigitallibrary.org

R2R3-MYB Proteins: These are key determinants of which branch of the flavonoid pathway is activated. In Arabidopsis, a specific subgroup of MYBs, including MYB11, MYB12, and MYB111, are known to activate the expression of early biosynthetic genes (EBGs) such as CHS, CHI, and F3H, leading to flavonol production. cabidigitallibrary.org These MYBs act as master switches for the synthesis of the quercetin backbone.

bHLH Proteins: These transcription factors often interact with MYBs to form a functional complex that binds to the promoters of target genes.

WD40 Repeat Proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH components of the MBW complex. cabidigitallibrary.org

The expression of the UGT genes responsible for the final glycosylation steps is also controlled by this system. The promoters of UGT genes contain specific DNA sequences (cis-acting elements) that are recognized and bound by these transcription factor complexes. nih.gov This ensures that the glycosylation enzymes are produced at the same time and in the same cells as the flavonoid aglycones they modify. For instance, the overexpression of certain MYB transcription factors has been shown to upregulate the entire pathway, leading to an accumulation of flavonol glycosides. nih.govmdpi.com This integrated regulatory network ensures the efficient production of specific compounds like this compound when and where they are needed.

Comparative Biosynthetic Routes in Different Plant Species

While the core biosynthetic pathway leading to the quercetin aglycone is highly conserved, the subsequent glycosylation patterns that create the final products show significant variation across different plant species. This diversity is a result of the evolution of large and varied families of UGT genes in different plant lineages. nih.gov

Arabidopsis thaliana : As mentioned, Arabidopsis possesses a suite of UGTs that can create a variety of flavonol glycosides. The synthesis of a diglycoside like this compound would rely on the sequential action of a 3-O-galactosyltransferase and a 7-O-rhamnosyltransferase (like AtUGT89C1), with the intermediate compound being a key substrate. researchgate.net

Camellia sinensis (Tea Plant) : Tea plants are known for producing a wide array of acylated and glycosylated flavonoids. The identification of CsUGT78A14 (a 3-O-glucosyltransferase) and CsUGT78A15 (a 3-O-galactosyltransferase) highlights the plant's ability to specifically add different sugars to the 3-OH position of flavonols. nih.gov The presence of 7-O-glycosyltransferases like CsUGT75L12 further illustrates the plant's enzymatic toolkit for creating di-glycosides. acs.org The specific route in tea would likely involve the action of CsUGT78A15 first, followed by a rhamnosyltransferase.

Vicia faba (Broad Bean) : This species is a known source of complex quercetin glycosides, including a related compound, Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside. ebi.ac.uk The synthesis of this triglycoside implies the existence of a highly specific set of UGTs: a 3-O-galactosyltransferase, a 7-O-rhamnosyltransferase, and a galactoside-2-O-rhamnosyltransferase. This demonstrates a more complex, branching pathway compared to the simple sequential addition.

Rubus species (Raspberry) : Genome-wide analysis of various Rubus species identified 121-172 UGT genes per species. nih.gov Phylogenetic analysis showed these UGTs fall into distinct groups, some of which are likely involved in flavonoid glycosylation. Functional verification of RchUGT169 from R. chingii showed it could glycosylate quercetin, though the product was a glucoside. nih.gov The sheer number and diversity of UGTs in Rubus suggest a robust capacity for synthesizing a wide range of glycosides, likely including various galactoside and rhamnoside derivatives.

This comparative view reveals that while plants share a common strategy for building the quercetin core, they have evolved distinct sets of UGT enzymes to decorate this core with different sugar combinations and linkages. The specific biosynthetic route to this compound in any given plant is therefore dependent on its unique complement of UGT genes.

Chemical and Biocatalytic Synthesis of Quercetin 3 O Galactoside 7 O Rhamnoside and Its Analogs

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthetic approaches offer a more direct route to Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside and its analogs by starting with naturally abundant precursors, such as quercetin or simpler glycosides like quercetin-3-O-galactoside (hyperoside). These strategies leverage the existing chemical scaffold to introduce further modifications.

One common semi-synthetic strategy is acylation, which can alter the bioavailability of the parent glycoside. researchgate.netnih.gov While not directly producing the target compound, these methods illustrate how flavonoid glycosides can be selectively modified. For example, enzymatic acylation of quercetin-3-O-glycosides using enzymes like lipases and proteases can introduce acyl groups to the sugar moieties. nih.gov

A more direct semi-synthetic route to the target compound could involve:

Starting with Quercetin-3-O-galactoside (Hyperoside): This naturally occurring monoglucoside could be chemically or enzymatically rhamnosylated at the C-7 position. Chemical rhamnosylation would still require protection of the remaining free hydroxyl groups on the quercetin and galactose units before selective glycosylation of the 7-OH group.

Starting with Quercetin-7-O-rhamnoside: If this precursor is available, the subsequent galactosylation at the 3-OH position would be the key step.

These semi-synthetic methods can reduce the number of synthetic steps compared to a total synthesis, but still face challenges of regioselectivity.

Biocatalytic Synthesis using Engineered Microbial Systems (e.g., Escherichia coli)

Biocatalytic synthesis using metabolically engineered microorganisms, particularly Escherichia coli, has emerged as a highly effective and regioselective method for producing complex flavonoid glycosides. jmb.or.krjmb.or.kr This approach circumvents the need for complex protection-deprotection steps inherent in chemical synthesis.

A key strategy is the stepwise synthesis, where sequential glycosylation reactions are carried out in one or more engineered E. coli strains. jmb.or.krjmb.or.krnih.gov This method has been successfully used to produce analogs that are structurally very similar to Quercetin 3-O-galactoside-7-O-rhamnoside. For instance, Quercetin 3-O-glucoside-7-O-rhamnoside has been synthesized by feeding quercetin 3-O-glucoside to an E. coli strain engineered to produce UDP-rhamnose and express a rhamnosyltransferase. nih.govresearchgate.net Similarly, researchers have produced Quercetin 3-O-glucuronic acid 7-O-rhamnoside and Quercetin 3-O-arabinose 7-O-rhamnoside using a two-step process. jmb.or.krjmb.or.krnih.gov In this approach, a first E. coli strain produces the quercetin 3-O-monoglycoside, which is then fed to a second strain that performs the 7-O-rhamnosylation. jmb.or.krjmb.or.kr

Metabolic Engineering for Enhanced Production

The production of this compound in E. coli requires the bacterium to have access to the necessary building blocks: the quercetin aglycone, the sugar donor UDP-galactose, and the sugar donor UDP-rhamnose.

Enhancing UDP-galactose Supply: E. coli can be engineered to produce high levels of UDP-galactose. Since UDP-glucose is the natural precursor to UDP-galactose, strategies focus on increasing the intracellular pool of UDP-glucose. This has been achieved by overexpressing key enzymes in the UDP-glucose synthesis pathway, such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU). mdpi.comnih.gov Subsequently, the overexpression of UDP-glucose epimerase (GalE) efficiently converts the enhanced pool of UDP-glucose into UDP-galactose, making it available for glycosylation reactions. mdpi.comresearchgate.net This strategy has led to the successful synthesis of hyperoside (B192233) (quercetin 3-O-galactoside) at titers of up to 831.6 mg·L−1. mdpi.com

Enhancing UDP-rhamnose Supply: The synthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process. To provide this sugar donor in E. coli, genes for UDP-rhamnose synthase (RHM) from organisms like Arabidopsis thaliana are introduced. nih.gov Optimizing the supply of UDP-rhamnose is critical for efficient rhamnosylation. Strategies have included screening for highly active UDP-rhamnose synthases and improving the availability of the cofactor NADPH, which is required by the synthase. nih.gov

Table 1: Engineered E. coli Strains for Flavonoid Glycoside Production
ProductKey Enzymes/Genes IntroducedPrecursor/SubstrateReported TiterReference
Quercetin 3-O-galactoside (Hyperoside)PhUGT (Petunia hybrida UGT), GalE, Pgm, GalUQuercetin831.6 mg/L mdpi.com
Quercetin 3-O-glucoside-7-O-rhamnosideAtUGT89C1 (A. thaliana rhamnosyltransferase), Rhamnose synthase genesQuercetin 3-O-glucosideNot specified researchgate.net
Quercetin 3-O-glucuronic acid 7-O-rhamnosideStepwise: 1) UGT for glucuronidation 2) AtUGT89C1, Rhamnose synthaseQuercetin44.8 mg/L jmb.or.krnih.gov
Quercetin 3-O-arabinose 7-O-rhamnosideStepwise: 1) UGT for arabinosylation 2) AtUGT89C1, Rhamnose synthaseQuercetin45.1 mg/L jmb.or.krnih.gov
Quercitrin (Quercetin 3-O-rhamnoside)AtUGT78D1 (A. thaliana rhamnosyltransferase), AtRHM (A. thaliana rhamnose synthase)Quercetin7627 mg/L nih.gov

Regioselective Glycosylation via Recombinant Enzymes

The core of the biocatalytic approach is the use of uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar to an acceptor molecule like quercetin. jmb.or.kr These enzymes often exhibit high regioselectivity, transferring the sugar to a specific hydroxyl group. jmb.or.krjmb.or.kr

For the synthesis of this compound, a two-step enzymatic process within E. coli would be ideal:

First Glycosylation (Galactosylation at C-3): A UGT with strict regioselectivity for the 3-OH position of quercetin, such as PhUGT from Petunia hybrida, would be used to synthesize quercetin-3-O-galactoside (hyperoside). mdpi.com The engineered strain would also need the enhanced UDP-galactose pathway.

Second Glycosylation (Rhamnosylation at C-7): A second enzyme, a flavonol-7-O-rhamnosyltransferase, is required. AtUGT89C1 from Arabidopsis thaliana has been identified as an enzyme that can transfer rhamnose to the 7-OH position of various flavonol glucosides. researchgate.net

This sequential glycosylation can be performed in a single cell co-expressing both UGTs and the necessary sugar synthesis pathways, or via a stepwise co-culture or sequential fermentation approach to optimize yields and prevent the formation of undesired byproducts. jmb.or.krjmb.or.kr

Enzymatic Biotransformation for Novel Derivatives

Enzymatic biotransformation provides a powerful platform for creating novel derivatives of quercetin glycosides, including analogs of this compound. This can be achieved using whole-cell biocatalysts or purified enzymes.

Whole-cell biotransformation using various microorganisms can produce novel glycosylated or otherwise modified flavonoids. For example, incubation of quercetin with Streptomyces rimosus resulted in the formation of a novel derivative, quercetin-7-O-β-4″-deoxy-hex-4″-enopyranosiduronic acid. nih.gov Fungi such as Beauveria bassiana have been shown to attach methylated glucose moieties to either the C-7 or C-3 positions of quercetin. nih.gov

Using purified enzymes offers more precise control over the final product. For example, a multi-enzyme, one-pot reaction system has been used to synthesize novel quercetin sialyllactoside derivatives. nih.gov This involved a sequential reaction cascade using a glucosyltransferase, a galactosyltransferase, and a sialyltransferase to build a complex sugar chain on the 3-OH position of quercetin. nih.gov This highlights the potential to use a variety of glycosyltransferases to create a diverse library of quercetin derivatives by modifying the sugar moieties attached to the flavonoid core, offering a pathway to generate novel analogs with potentially new biological activities.

Mechanistic Insights into Biological Activities in Vitro and in Silico Studies

Antioxidant Mechanisms of Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside

The antioxidant capacity of Quercetin 3-O-galactoside-7-O-rhamnoside is a key aspect of its bioactivity. This section explores the pathways through which this compound is thought to exert its antioxidant effects, from direct interaction with free radicals to the modulation of endogenous defense systems.

Direct Radical Scavenging Pathways

In vitro assays have consistently demonstrated the radical scavenging potential of extracts containing this compound. The primary mechanisms by which flavonoids like this compound neutralize free radicals are believed to be through hydrogen atom transfer (HAT) and single electron transfer (SET). In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a stable nitrogen-centered radical reacts with antioxidants via a hydrogen/electron transfer mechanism oup.com. The presence of phenolic hydroxyl groups in the structure of flavonoids is crucial for their ability to scavenge reactive oxygen species (ROS) and other free radicals nih.gov.

Studies on various plant extracts have identified this compound as a constituent in mixtures exhibiting significant antioxidant activity in assays such as the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netuj.ac.za. For instance, fermented broccoli extracts containing this flavonoid showed notable antioxidant effects mdpi.com.

Table 1: In Vitro Antioxidant Activity of Extracts Containing this compound

Plant Source Assay Results
Bee Pollen DPPH Extracts containing the compound showed significant radical scavenging. oup.com
Bee Pollen ABTS Extracts containing the compound demonstrated radical scavenging capacity.
Fermented Broccoli DPPH, ABTS, FRAP Extracts showed antioxidant activity, with variations during fermentation. mdpi.com
Bambarra Groundnut ABTS Fermentation led to an increase in antioxidant activity. researchgate.netuj.ac.za

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GR)

Currently, there is a lack of direct in vitro studies specifically investigating the modulatory effects of isolated this compound on the activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). However, it is a known phenomenon that some polyphenols can enhance the activity of these enzymes, thereby bolstering the cellular antioxidant defense system. For example, treatment of broccoli florets with 6-benzyladenine, which increased the content of total phenols, also enhanced the activities of SOD and CAT researchgate.net. Further research is required to determine if this compound itself directly influences these enzymatic activities.

Nrf2 Pathway Activation and Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. In a study on a rat model of diabetes, an extract from Syzygium aqueum containing this compound was observed to diminish the elevation of both Nrf2 and heme oxygenase-1 (HO-1) in pancreatic tissues, suggesting a potential antioxidant effect nih.gov. It is important to note that in this particular study, the extract attenuated an already increased level of Nrf2, which may reflect a complex regulatory role rather than direct activation. Other studies have pointed to the Nrf2 and NF-κB signaling pathways as primary mediators of the antioxidant activities of extracts containing this flavonoid mdpi.com. The ability of polyphenols to activate the Nrf2 signaling pathway is a recognized mechanism for mitigating oxidative stress researchgate.net. However, direct evidence from in vitro or in silico studies demonstrating the specific activation of the Nrf2 pathway by pure this compound is still needed to confirm this mechanism.

Anti-inflammatory Pathways Modulated by this compound

In addition to its antioxidant properties, this compound is implicated in the modulation of inflammatory pathways. This section examines the evidence for its role in regulating the production of inflammatory mediators and the activity of pro-inflammatory enzymes.

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α)

Several studies suggest that this compound may contribute to the anti-inflammatory effects of various plant extracts by modulating the expression of pro-inflammatory cytokines. For instance, fermented broccoli extracts containing this compound were found to significantly reduce the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in HT-29 human colon cancer cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) mdpi.com.

Furthermore, the aglycone, quercetin, is known to inhibit the expression of TNF-α nih.gov. Extracts from Sargassum pallidum, which contain this compound, have been associated with the inhibition of downstream pro-inflammatory factors including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α mdpi.com. An in silico molecular docking study also indicated that related flavonoid compounds have a notable binding affinity for TNF nih.gov.

Table 2: In Vitro and In Silico Findings on the Regulation of Pro-inflammatory Cytokines

Compound/Extract Cell Line/Model Cytokine/Chemokine Effect
Fermented Broccoli Extract HT-29 cells IL-8 Significant reduction in production mdpi.com
Sargassum pallidum Extract In vivo (mice) IL-1β, IL-6, TNF-α Inhibition of downstream factors mdpi.com
Astragalin (related flavonoid) In silico TNF Binding affinity of -7.8 kcal/mol nih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX)

The inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is a key mechanism for controlling inflammation. While direct enzymatic assays on pure this compound are scarce, related research provides some insights. For example, bee pollen, which is known to contain this flavonoid, has been reported to inhibit the activities of both COX-1 and COX-2 biocrick.com.

In silico studies offer further clues. A molecular docking analysis of bioactive compounds from ginger leaves, which also contain this compound, showed that the related flavonoid, astragalin, had a high binding affinity for PTGS2 (COX-2) with a value of -10.4 kcal/mol nih.gov. Another in silico analysis of polyphenolic compounds from Combretum hartmannianum, including a derivative of this compound, demonstrated that these compounds occupied the active site of 5-LOX and exhibited a greater binding affinity than quercetin researchgate.net. Molecular docking studies have also highlighted the potential of this compound as a potent enzyme inhibitor in general plos.orgresearchgate.net.

Table 3: In Silico Data on the Inhibition of Pro-inflammatory Enzymes

Compound Target Enzyme Docking Score/Binding Affinity
Astragalin PTGS2 (COX-2) -10.4 kcal/mol nih.gov
Polyphenols from C. hartmannianum 5-LOX Binding affinity greater than quercetin researchgate.net

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

Current in vitro and in silico studies specifically investigating the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway by this compound are not available in the reviewed scientific literature. While the aglycone, Quercetin, has been studied for its role in NF-κB inhibition, dedicated research on this dual glycoside derivative is required to determine its specific effects.

Anticancer Mechanisms of this compound (Cell Line Studies)

The anticancer properties of this compound are an area of emerging research. The dual glycosylation pattern of the molecule is thought to influence its bioavailability and biological activity, distinguishing it from other Quercetin derivatives .

Induction of Apoptosis and Cell Cycle Arrest

Detailed cell line studies focusing on the induction of apoptosis and cell cycle arrest specifically by this compound have not been extensively reported. Research on related compounds, such as the aglycone Quercetin, has shown significant effects on these pathways in various cancer cell lines nih.govnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net. However, direct evidence for this compound is needed to elucidate its specific mechanistic actions.

Inhibition of Cell Proliferation and Metastasis

Scientific literature detailing the specific inhibitory effects of this compound on cancer cell proliferation and metastasis is currently limited. While flavonoids, as a class, are known to target these processes, specific data from cell line studies on this compound are required for a conclusive understanding nih.govresearchgate.netresearchgate.net.

Modulation of Angiogenesis Pathways (In Vitro)

There is a lack of specific in vitro studies examining the direct effects of this compound on angiogenesis pathways. The anti-angiogenic potential of the broader class of Quercetin compounds has been noted, but dedicated investigation into this specific glycoside is necessary.

Molecular Docking and Interaction with ROS-Modulating Enzymes

In silico studies provide some insight into the potential interactions of compounds structurally similar to this compound with reactive oxygen species (ROS)-modulating enzymes. A molecular docking study analyzed the binding affinities of 23 natural Quercetin derivatives with seven different ROS-modulating enzymes researchgate.net.

Within this study, a closely related compound, Quercetin 3-O-rhamnoside-7-O-glucoside, demonstrated a high binding affinity for the enzyme Xanthine Oxidase (XO) researchgate.net. The binding energy for this interaction was calculated to be -10.4 kcal/mol, suggesting a potentially strong inhibitory interaction researchgate.net. While this finding pertains to a glucoside rather than a galactoside derivative, it highlights a potential mechanism for ROS modulation that warrants further investigation for this compound.

Table 1: Molecular Docking Binding Affinity of a Structurally Similar Compound

Compound Enzyme Binding Energy (kcal/mol)

Data sourced from a study on natural Quercetin derivatives researchgate.net.

Antimicrobial Activities and Mechanisms (In Vitro Studies)

Specific in vitro research detailing the antimicrobial activities and underlying mechanisms of this compound is not widely available. The antimicrobial properties of the Quercetin aglycone and other glycosides have been documented against various pathogens nih.govresearchgate.net, but specific studies are needed to determine the antimicrobial spectrum and mechanistic actions of this compound.

Antibacterial Effects Against Specific Pathogens

There is currently no available scientific literature detailing the in vitro antibacterial effects of this compound against specific pathogenic bacteria.

Antifungal and Antiviral Activities

Specific studies investigating the antifungal and antiviral properties of this compound have not been identified in the current body of scientific research.

Mechanisms of Microbial Growth Inhibition and Biofilm Disruption

Due to the absence of studies on its direct antimicrobial activities, there is no information available regarding the mechanisms by which this compound might inhibit microbial growth or disrupt biofilm formation.

Enzyme Inhibition and Receptor Interaction Studies

Research into the enzyme inhibitory potential of this compound is emerging, with a primary focus on carbohydrate-hydrolyzing enzymes.

α-Glucosidase and Tyrosinase Inhibition

While direct in vitro studies on the α-glucosidase inhibitory activity of pure this compound are limited, related in silico research provides some insights. A molecular docking study on α-amylase, an enzyme functionally related to α-glucosidase, has been conducted. Information regarding the tyrosinase inhibitory activity of this specific compound is not currently available in the scientific literature.

Modulation of Other Metabolic Enzymes (e.g., XO)

There is no available data from in vitro or in silico studies concerning the modulatory effects of this compound on other metabolic enzymes such as xanthine oxidase (XO).

Modulation of Intracellular Signaling Pathways (In Vitro)

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Despite the well-documented influence of the aglycone quercetin on the MAPK pathway, there is a significant gap in the literature concerning the specific modulatory effects of this compound.

Research on extracts from plants known to contain this compound, such as Sargassum pallidum, has suggested a potential for MAPK pathway modulation. For instance, fucoidan from Sargassum pallidum has been shown to exert protective effects that may involve the MAPK pathway. nih.govfrontiersin.org However, these studies focus on the effects of a complex mixture of compounds within the extract, and the specific contribution of this compound has not been elucidated. Therefore, direct in vitro or in silico evidence detailing the interaction of this specific glycoside with the components of the MAPK cascade is currently unavailable.

Table 1: Summary of In Vitro Studies on MAPK Pathway Modulation by this compound

Cell Line/System Experimental Conditions Observed Effects on MAPK Pathway Reference

cAMP-dependent Protein Kinase A (PKA) Pathway

The cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathway is a central signaling route involved in a multitude of physiological processes, including metabolism, gene transcription, and cell growth. While research has explored the interaction of quercetin and some of its other glycosides with the cAMP signaling cascade, there is no specific information available for this compound.

The broader investigation into how flavonoids modulate cAMP levels and PKA activity has yielded important insights for quercetin. However, the specific sugar moieties attached to the quercetin backbone can significantly alter the compound's bioavailability, cellular uptake, and ultimately, its biological activity. Without direct experimental evidence, it is not possible to extrapolate the findings from quercetin or other quercetin glycosides to this compound. A thorough search of the scientific literature did not yield any in vitro or in silico studies that have specifically examined the modulatory effects of this compound on the PKA pathway.

Table 3: Summary of In Vitro Studies on PKA Pathway Modulation by this compound

Cell Line/System Experimental Conditions Observed Effects on PKA Pathway Reference

Structure Activity Relationship Sar Studies of Quercetin 3 O Galactoside 7 O Rhamnoside and Its Analogs

Influence of Glycosylation Position and Sugar Moieties on Biological Activities

Glycosylation, the attachment of sugar moieties to the quercetin (B1663063) aglycone, is a critical determinant of the compound's physicochemical properties and biological functions. nih.gov The type of sugar, its point of attachment, and the number of sugar units all modulate activity, often by altering solubility, stability, and the ability to interact with cellular targets. nih.govnih.gov

The position of glycosylation on the quercetin core is paramount. Modifications typically occur at the 3-OH and 7-OH positions. nih.gov Studies comparing quercetin with its glycosides have revealed that the aglycone (quercetin itself) often exhibits the highest activity in certain assays, such as mitochondrial uncoupling and free radical scavenging, suggesting that the presence of sugar moieties can diminish some biological actions. mdpi.com For instance, the antioxidant activity of quercetin derivatives was found to follow the general order of quercetin > quercetin-3-O-glucuronide, indicating that the free 3-hydroxyl group plays a significant role in this effect. nih.gov

The nature of the sugar itself is also crucial. Quercetin glucosides, for example, have been observed to be absorbed more rapidly in humans than rutinosides (containing rhamnose and glucose). nih.gov The bioavailability of quercetin from quercetin glucoside is higher than that from quercetin rhamnoside or quercetin galactoside. biointerfaceresearch.com In a study on kidney mitochondrial function, quercetin aglycone was the most potent compound, and the addition of any sugar residue, whether glucose, galactose, or rhamnose, was found to diminish its activity, highlighting the significant impact of the glycosidic substitution. mdpi.com Similarly, glycosylated quercetin derivatives showed a weaker ability to bind to the protein transthyretin compared to the quercetin aglycone. mdpi.com However, glycosylation is a known strategy to enhance water solubility, which can be a limiting factor for the therapeutic potential of quercetin. nih.govnih.gov The solubility of rutin (B1680289) (a quercetin glycoside) is over 240 times higher than that of its aglycone, quercetin. nih.gov

Table 1: Comparative Biological Activities of Quercetin and its Glycosides This table is interactive. You can sort the data by clicking on the column headers.

Compound Target/Model System Observed Effect Reference
Quercetin Angiotensin-Converting Enzyme (ACE) Highest inhibitory activity mdpi.com
Quercetin 3,4'-diglucoside Angiotensin-Converting Enzyme (ACE) Lower inhibitory activity than Quercetin mdpi.com
Quercetin Acetylcholinesterase (AChE) High inhibitory activity mdpi.com
Quercetin 3-glucoside Acetylcholinesterase (AChE) High inhibitory activity, similar to Quercetin mdpi.com
Quercetin Kidney Mitochondria Most potent uncoupling and cytochrome c reduction mdpi.com
Hyperoside (B192233) (Quercetin 3-O-galactoside) Kidney Mitochondria Less potent than Quercetin mdpi.com
Rutin (Quercetin 3-O-rutinoside) Kidney Mitochondria Less potent than Quercetin mdpi.com
Quercetin Advanced Glycation Endproduct (AGE) Formation Moderate inhibitory activity mdpi.com
Quercetin Glucosides Advanced Glycation Endproduct (AGE) Formation Stronger inhibitory activity than Quercetin mdpi.com

Impact of Aglycone Structural Modifications on Activity Profiles

The core structure of quercetin, the aglycone, provides the foundational framework for biological activity. Modifications to this C6-C3-C6 skeleton, such as the addition of methyl groups (methylation) or altering the pattern of hydroxyl (-OH) groups, can lead to significant changes in the activity profiles of the resulting glycosides.

Key structural features of the quercetin aglycone are known to be important for its bioactivity. These include the C2-C3 double bond in the C ring, the 4-oxo (carbonyl) function, and the number and position of hydroxyl groups on the A and B rings. nih.gov For example, methylation of the hydroxyl groups can influence the molecule's properties. Rhamnetin, which is a 7-O-methylated derivative of quercetin, is noted for its anti-inflammatory effects. nih.gov

A broad analysis of 80 different flavonoid compounds revealed that specific substitutions are critical for neuroprotective activities. nih.gov The presence of hydroxyl groups at the C3' and C5' positions of the B ring, along with a methoxy (B1213986) group at the C7 position of the A ring, was identified as vital for neuroprotective, antioxidant, and anti-inflammatory actions. nih.gov This underscores that while the glycoside portions (galactose and rhamnose in Quercetin 3-O-galactoside-7-O-rhamnoside) are crucial for properties like solubility and bioavailability, the inherent activity is often dictated by the electronic and steric properties of the aglycone itself. Any modification to the aglycone's hydroxylation or methylation pattern would, therefore, be expected to alter the biological potential of the entire glycoside molecule.

Computational Chemistry and In Silico Modeling for SAR Elucidation

Computational chemistry and in silico modeling have become indispensable tools for predicting and understanding the interactions between flavonoid glycosides and biological targets at a molecular level. nih.gov Techniques like molecular docking simulate the binding of a ligand (the flavonoid) into the active site of a protein (the receptor), providing insights into binding affinity and the specific interactions that stabilize the complex.

In silico studies on quercetin and its glycosides have demonstrated their potential to interact with a variety of enzymes. A molecular docking study analyzing the interaction of quercetin glycosides with angiotensin-converting enzyme (ACE), a key regulator of blood pressure, showed that quercetin had an optimal binding affinity with a binding energy of -8.5 kcal/mol. nih.gov This suggests a strong potential for inhibition. nih.gov Other computational studies have docked quercetin against various proteins implicated in cancer and inflammation, such as MAPK14 and SGK-1, with docking scores as favorable as -9.7 kcal/mol and -9.5 kcal/mol, respectively. rjptonline.org

A study on a closely related compound, Quercetin 3-O-arabinoside 7-O-rhamnoside, used docking to explore its potential as an antiviral agent against SARS-CoV-2. researchgate.net The analysis predicted a high binding affinity for the papain-like protease (PLpro), a viral enzyme essential for replication. researchgate.net Similarly, another quercetin derivative, Quercetin-3-neohesperidoside-7-rhamnoside, showed a strong predicted interaction with the 3C-like protease, another critical viral enzyme, with a binding affinity of -8.8 kcal/mol. researchgate.net These computational models provide a rational basis for understanding how these complex glycosides might exert their effects and guide the development of new therapeutic agents.

Table 2: In Silico Docking Performance of Quercetin Derivatives Against Various Protein Targets This table is interactive. You can sort the data by clicking on the column headers.

Ligand Protein Target Predicted Binding Energy (kcal/mol) Reference
Quercetin Angiotensin-Converting Enzyme (ACE) -8.5 nih.gov
Quercetin MAPK14 (Anti-inflammatory) -9.7 rjptonline.org
Quercetin SGK-1 (Anticancer) -9.5 rjptonline.org
Daidzin (a flavonoid glycoside) EGFR-TK (Anticancer) -9.6 ugm.ac.id
Quercetin 3-O-arabinoside 7-O-rhamnoside Papain-like protease (SARS-CoV-2) High Affinity (score not specified) researchgate.net
Quercetin-3-neohesperidoside-7-rhamnoside 3C-like protease (SARS-CoV-2) -8.8 researchgate.net

Development of Structure-Activity Databases for Flavonoid Glycosides

The systematic study of SAR for thousands of flavonoid glycosides necessitates the development of comprehensive and accessible databases. These databases serve as crucial repositories for chemical structures, physicochemical properties, biological activities, and metabolic information, facilitating large-scale data analysis and the development of predictive models.

Several key databases are instrumental in flavonoid research:

PubChem: A massive public database from the National Institutes of Health (NIH) that contains information on the biological activities of small molecules, including this compound (CID 44259104). nih.govnih.gov Researchers use it to retrieve 3D structures for in silico studies and to find literature on biological activities. nih.gov

ChEBI (Chemical Entities of Biological Interest): A freely available dictionary of molecular entities focused on small chemical compounds. It provides detailed information and classification for compounds like quercetin glycosides. ebi.ac.uk

Phenol-Explorer: This is the first comprehensive database dedicated to polyphenol content in foods. phenol-explorer.eu It contains data on thousands of polyphenols, including this compound, detailing their presence in various food sources. phenol-explorer.eu

USDA Database for the Flavonoid Content of Selected Foods: Maintained by the U.S. Department of Agriculture, this database provides values for major flavonoid subclasses, including flavonols like quercetin, in hundreds of food items. data.gov

FooDB (and the associated Flavonoid Database): A comprehensive resource on food constituents, their chemistry, and biology. integbio.jp It includes detailed entries for numerous flavonoid glycosides, their structures, and known food sources. foodb.cafoodb.ca

These databases are fundamental to the field, enabling researchers to correlate structural features with biological functions across a vast number of compounds, thus accelerating the discovery and design of novel bioactive molecules.

Advanced Analytical Methodologies for Detection and Quantification of Quercetin 3 O Galactoside 7 O Rhamnoside

The accurate detection and quantification of Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside, a complex flavonoid glycoside, in various matrices such as plant tissues and biological fluids, necessitate sophisticated analytical techniques. These methods must offer high sensitivity, selectivity, and resolution to distinguish the target analyte from a multitude of other structurally similar compounds. This section details the primary analytical methodologies employed for this purpose, ranging from chromatographic and electrophoretic techniques to spectrometric and electrochemical methods.

Biotechnological Production and Sustainable Sourcing Strategies

Cell Culture and Tissue Culture Propagation for Compound Production

The production of Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside through in vitro methods presents a promising avenue for a controlled and sustainable supply, independent of environmental fluctuations. While direct studies focusing on the production of this specific compound via cell cultures are limited, research on its natural sources provides a basis for potential biotechnological approaches.

One of the known natural sources of Quercetin 3-O-galactoside-7-O-rhamnoside is the sea holly (Eryngium maritimum L.). mdpi.com This endangered medicinal plant has been the subject of in vitro propagation studies, which are crucial for conservation and the potential for commercial production of its secondary metabolites. mdpi.com Successful protocols for the in vitro multiplication and rooting of E. maritimum have been developed, demonstrating the feasibility of producing a large number of genetically uniform plants. mdpi.com These in vitro technologies are recognized as an efficient way to multiply medicinal plants, including those from the Eryngium genus. mdpi.com Furthermore, studies on various Eryngium species, including E. maritimum, have shown that in vitro cultures can produce a range of phenolic compounds, such as flavonoids and phenolic acids. nih.govresearchgate.net For instance, in vitro shoot cultures of Eryngium species have been found to accumulate different flavonoids, with the total content of polyphenols often being higher in biomass from in vitro cultures compared to the corresponding organs of intact plants. nih.gov While these studies did not specifically quantify this compound, the established in vitro systems for E. maritimum represent a foundational platform for optimizing the production of this target compound. mdpi.comnih.gov

Another identified source of this compound is the leaves of the Cornelian cherry (Cornus mas L.). While in vitro studies on Cornus mas have been conducted, they have primarily focused on the fruit extracts and their effects, or on the propagation of the plant itself. nih.govresearchgate.netnih.gov There is a lack of specific research on the establishment of Cornus mas cell or tissue cultures for the targeted production of this compound from its leaves.

The general strategy for producing secondary metabolites from plant cell cultures involves several stages, including the selection of high-yielding parent plants and the establishment of fast-growing cell lines. researchgate.net The production of anthocyanins, another class of flavonoids, in cultured cells of various plants is a well-established model system that demonstrates the potential for producing complex flavonoids in vitro. researchgate.net

Application of Metabolic Engineering in Plant Systems

Metabolic engineering offers a powerful tool for enhancing the production of valuable flavonoids like this compound. This approach involves the introduction of novel genes or the modification of existing ones in a host organism to optimize the biosynthetic pathway towards the desired compound. While there are no specific reports on the metabolic engineering of a plant system to produce this compound, significant progress in engineering microbial hosts for the production of its constituent glycosylated parts provides a strong proof of concept.

The biosynthesis of this compound requires two key enzymatic steps: the addition of a galactose sugar to the 3-hydroxyl group of quercetin and the addition of a rhamnose sugar to the 7-hydroxyl group. The enzymes responsible for these reactions are specific types of glycosyltransferases (GTs).

Research has demonstrated the successful production of quercetin 3-O-galactoside (hyperoside) and quercetin 3-O-rhamnoside (quercitrin) in engineered Escherichia coli. nih.gov In one study, by overexpressing a flavonol galactosyltransferase (F3GT), researchers were able to produce 0.94 g/L of hyperoside (B192233). nih.gov In the same study, the overexpression of a rhamnosyltransferase (RhaGT) led to the production of 1.12 g/L of quercitrin. nih.gov This work highlights that the enzymatic machinery for the individual glycosylation steps required for the synthesis of this compound is available and functional in a microbial host.

Furthermore, the synthesis of other complex quercetin diglycosides has been achieved in E. coli by expressing two different UGTs. For example, Quercetin 3-O-glucoside-7-O-rhamnoside was synthesized by expressing AtUGT78D2 (a glucosyltransferase) and AtUGT89C1 (a rhamnosyltransferase). researchgate.net This demonstrates the feasibility of a sequential glycosylation strategy in a microbial system to produce diglycosides.

While these examples are in a microbial host, the principles of metabolic engineering are transferable to plant systems. The modification of flavonoid pathways in plants has been a subject of interest to enhance the accumulation of specific flavonoid compounds. nih.gov The successful engineering of microbial systems for the production of the necessary quercetin monoglycosides suggests a viable pathway for the future metabolic engineering of either a microbial or a plant host for the production of this compound. This would likely involve the co-expression of a quercetin 3-O-galactosyltransferase and a quercetin 7-O-rhamnosyltransferase.

Bioreactor Scale-Up Considerations for Enhanced Yields

The large-scale production of plant-derived secondary metabolites, including complex flavonoids like this compound, necessitates the use of bioreactors. While specific bioreactor studies for this particular compound are not available, general principles for the cultivation of plant cells in bioreactors are well-established and can be applied. nih.govmdpi.comfrontiersin.org

The transition from laboratory-scale shake flasks to industrial-scale bioreactors presents several challenges, primarily due to the unique characteristics of plant cells, such as their larger size, sensitivity to shear stress, and tendency to aggregate. mdpi.comfrontiersin.org Therefore, the design and operation of bioreactors for plant cell cultures require careful consideration to ensure optimal growth and metabolite production. plantcelltechnology.com

Several types of bioreactors have been developed and utilized for plant cell cultivation, each with its own advantages and disadvantages. nih.govfrontiersin.org

Bioreactor TypeDescriptionAdvantages for Flavonoid Production
Mechanically Stirred Tank Reactor (STR) Uses mechanical agitators for mixing. frontiersin.orgEfficient mixing promotes uniform distribution of nutrients and gases. frontiersin.org
Airlift Bioreactor Mixing is achieved by the circulation of gas (air). frontiersin.orgLower shear stress compared to STRs, which is beneficial for sensitive plant cells. frontiersin.org
Bubble Column Bioreactor Gas is bubbled through the culture medium for mixing and aeration.Simple design and operation.
Wave Bioreactor Uses a rocking motion to gently agitate the culture. nih.govVery low shear stress, suitable for delicate cell lines and aggregates. nih.gov
Temporary Immersion Bioreactor (TIB) Periodically immerses the plant tissues in the culture medium.Reduces hyperhydricity and improves aeration for organized tissues like shoots or roots.

The choice of bioreactor depends on the specific characteristics of the plant cell line being cultured. For suspension cultures aimed at producing flavonoids, airlift and wave bioreactors are often favored due to their gentle mixing, which minimizes cell damage. nih.govfrontiersin.org

Key considerations for scaling up the production of flavonoids in plant cell bioreactors include:

Oxygen Supply: Ensuring adequate oxygen transfer is crucial for cell viability and productivity. mdpi.com

Shear Stress: Minimizing mechanical stress from agitation is essential to prevent cell lysis. mdpi.com

Homogeneity: Maintaining a uniform environment within the bioreactor is necessary for consistent growth and metabolite synthesis. mdpi.com

Sterility: Preventing contamination is paramount for long-term, large-scale cultures. plantcelltechnology.com

Elicitation: The addition of elicitors (substances that trigger defense responses in plants) to the bioreactor culture can significantly enhance the production of secondary metabolites like flavonoids. researchgate.net

While there is no specific data for this compound, the successful cultivation of various plant cell cultures for the production of other flavonoids in bioreactors up to several thousand liters demonstrates the technological feasibility of this approach. mdpi.comresearchgate.net

Sustainable Cultivation and Extraction Practices

The sustainable sourcing of this compound from its natural plant sources is a critical aspect of its potential commercialization. This involves both the sustainable cultivation of the source plants and the use of environmentally friendly extraction methods.

Natural Sources and Sustainable Cultivation:

This compound has been identified in several plant species, offering various options for sustainable cultivation.

Plant SourcePart of Plant
Cornus mas L. (Cornelian cherry)Leaves
Eryngium maritimum L. (Sea Holly)Aerial parts
Sargassum pallidumWhole seaweed
Crocus sativus L. (Saffron)Floral residues

The cultivation of these plants can be managed sustainably to ensure a long-term supply without depleting wild populations. For instance, Cornus mas is a plant that can be cultivated in orchards, and utilizing its leaves for extraction provides a renewable resource. nih.gov Eryngium maritimum, being an endangered species, is a prime candidate for conservation through cultivation and in vitro propagation, which would also provide a sustainable source of its bioactive compounds. mdpi.com The use of floral residues from Crocus sativus represents a valorization of an agricultural byproduct, which is a key principle of a circular economy.

Sustainable Extraction Methods:

Traditional extraction methods often rely on large volumes of organic solvents and energy-intensive processes. Modern, "green" extraction techniques offer more sustainable alternatives by reducing solvent consumption, extraction time, and energy usage. nih.gov Ultrasound-assisted extraction (UAE) is one such technique that has shown promise for the extraction of phenolic compounds from various plant materials. mdpi.com

Studies on the extraction of polyphenols from Sargassum species, a source of this compound, have demonstrated the effectiveness of UAE. mdpi.comnih.govnih.gov The use of ultrasound can enhance the extraction efficiency by disrupting cell walls and improving mass transfer. nih.gov

Plant Source MaterialExtraction MethodKey Parameters
Sargassum pallidumUltrasound-Assisted Extraction (UAE)Optimal conditions for polyphenol extraction include specific ethanol (B145695) concentrations and ultrasonic power. nih.gov
Brown Seaweeds (general)Ultrasound-Assisted Extraction (UAE)Parameters such as amplitude, time, and solvent-to-solid ratio are optimized to maximize the yield of phenolic compounds. mdpi.com
Cornus mas L. fruitsAccelerated Solvent Extraction (ASE)Shown to be an effective green extraction method for polyphenols and flavonoids.

The application of such green extraction technologies to the identified sources of this compound can lead to a more sustainable and environmentally friendly production process.

Research Applications and Future Perspectives Non Clinical Focus

Role in Plant Physiology and Defense Mechanisms

Flavonoids are a diverse group of secondary metabolites in plants, playing crucial roles in a wide array of physiological processes and defense strategies against environmental stressors. Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside, having been isolated from plants such as fava beans (Vicia faba) and birds-foot trefoil (Lotus edulis), is an integral part of this defensive arsenal. ebi.ac.uk

In general, flavonoid glycosides contribute to a plant's defense in several ways:

UV-B Protection: These compounds accumulate in the epidermal layers of leaves and flowers, where they act as a natural sunscreen by absorbing harmful UV-B radiation, thus protecting the plant's DNA and photosynthetic machinery.

Pollinator Attraction: The specific glycosylation patterns of flavonoids can influence the color of flowers, attracting pollinators essential for reproduction.

Antimicrobial and Insecticidal Activity: Plants synthesize and secrete flavonoids to deter pathogenic microorganisms and herbivorous insects. The glycosylation of quercetin can modulate its solubility and reactivity, influencing its effectiveness as a defense compound. While direct studies on the specific antimicrobial or insecticidal activity of Quercetin 3-O-galactoside-7-O-rhamnoside are limited, the known functions of quercetin and its other glycosides suggest a similar protective role. researchgate.net

The presence of this particular diglycoside in legumes like Vicia faba and Lotus edulis suggests it may also be involved in the complex signaling pathways between the plant and nitrogen-fixing symbiotic bacteria in the rhizosphere.

Potential in Food Science and Preservation Research

The antioxidant and antimicrobial properties of quercetin and its derivatives are well-established, making them attractive candidates for natural food preservatives. mdpi.comnih.gov Research into this compound in this area is still emerging, but its potential can be inferred from the activities of its components.

Antioxidant in Food Systems: The quercetin backbone is a potent scavenger of free radicals, which are major contributors to food spoilage and the degradation of lipids and vitamins. mdpi.com The addition of sugar moieties can affect the antioxidant capacity. While some studies suggest that glycosylation can decrease the antioxidant activity compared to the aglycone, it can also enhance water solubility, which is a desirable trait for incorporation into aqueous food systems.

Antimicrobial Agents: Quercetin has demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens. biointerfaceresearch.com The mechanism of action often involves the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with enzymatic activity. A comparative study on quercetin and its 3-D-galactoside (hyperoside) showed that hyperoside (B192233) had superior inhibitory effects on the growth of food spoilage bacteria like Pseudomonas aeruginosa and Shewanella putrefaciens. mdpi.com This suggests that the glycosidic attachments on this compound could also confer significant antimicrobial properties, potentially making it a valuable natural preservative to extend the shelf-life of perishable foods.

Potential Food Science Applications of this compound

Application AreaPotential BenefitUnderlying Mechanism (Inferred)
Natural AntioxidantPrevention of lipid oxidation, color and flavor preservation.Free radical scavenging by the quercetin aglycone.
Antimicrobial AgentInhibition of spoilage and pathogenic bacteria and fungi.Disruption of microbial cell membranes and metabolic pathways.
Functional Food IngredientEnhancement of the nutritional profile of foods.Contribution to the overall polyphenol content.

Exploration in Veterinary In Vitro Models for Animal Health Research

A notable area of investigation is its potential antiviral activity. Research on quercetin 7-rhamnoside has shown significant inhibitory effects on the replication of Porcine Epidemic Diarrhea Virus (PEDV) in vitro. nih.gov PEDV is a coronavirus that causes severe enteric disease in pigs, leading to significant economic losses in the swine industry. The study indicated that quercetin 7-rhamnoside was most effective during the initial stages of the viral infection. nih.gov Given that this compound contains the quercetin 7-rhamnoside moiety, it is plausible that it could exhibit similar or even enhanced antiviral properties, warranting further investigation in veterinary virology.

Additionally, the antioxidant and anti-inflammatory properties of quercetin derivatives are relevant to animal health, as oxidative stress and inflammation are underlying factors in many animal diseases. In vitro models using animal cell lines could be employed to explore the potential of this compound in mitigating cellular damage and inflammatory responses in a veterinary context.

Advanced Material Science Applications

The unique chemical structure of flavonoids is being increasingly exploited in material science for the development of novel functional materials. While specific applications of this compound are not yet documented, the general use of flavonoids in this field points to exciting future possibilities.

Bioactive Coatings: Flavonoids can be incorporated into or coated onto surfaces of materials used for food packaging or biomedical devices to impart antioxidant and antimicrobial properties. The glycosidic moieties of this compound could be leveraged to enhance its adhesion to various substrates.

Nanotechnology Carriers: The development of nanocarriers for the targeted delivery of bioactive compounds is a key area of nanotechnology research. Flavonoids can be encapsulated within nanoparticles or used to functionalize their surfaces. The hydrophilic sugar groups of this compound could improve the stability and biocompatibility of such nanosystems in aqueous environments.

Current Challenges and Remaining Knowledge Gaps in this compound Research

Despite its potential, research on this compound is hampered by several challenges:

Limited Availability: The isolation and purification of this complex glycoside from natural sources are often low-yielding and costly, which restricts the amount of material available for extensive research.

Complex Structure-Activity Relationship: The presence of multiple sugar moieties at different positions on the quercetin aglycone makes it challenging to predict its precise biological activities. The interplay between the different parts of the molecule is not yet fully understood.

Lack of Analytical Standards: The scarcity of commercially available, pure analytical standards for this compound complicates its accurate quantification in complex matrices like plant extracts and food products.

Metabolism and Bioavailability: The fate of such a complex glycoside in biological systems, including its absorption, metabolism, and bioavailability, is largely unknown. Understanding how the sugar groups are cleaved and how the molecule is transformed is crucial for assessing its potential applications. nih.gov

Future Directions and Emerging Research Avenues for Flavonoid Glycosides

The field of flavonoid glycoside research is poised for significant advancements, driven by progress in analytical techniques and a growing interest in natural products. Future research on this compound and related compounds is likely to focus on several key areas:

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for the unambiguous identification and structural elucidation of complex flavonoid glycosides in natural extracts. researchgate.netnih.gov

Enzymatic and Synthetic Approaches: The development of enzymatic and microbial synthesis methods could provide a more sustainable and scalable source of this compound, overcoming the limitations of extraction from natural sources. researchgate.net

Metabolomics and Gut Microbiome Studies: Investigating the metabolism of complex flavonoid glycosides by the gut microbiota is essential for understanding their biological effects. It is known that gut bacteria can cleave sugar moieties, releasing the aglycone and smaller metabolites that may have different activities. cdu.edu.au

Targeted Application-Oriented Research: Future studies should move beyond basic characterization to focus on specific applications, such as the development of functional foods, natural preservatives, and novel biomaterials, with a clear understanding of the structure-function relationships.

Q & A

Q. Basic

  • HPLC : Use a C18 column with UV detection at 370 nm; retention time compared to standards .
  • NMR : ¹H and ¹³C NMR to confirm glycosidic bonds (e.g., anomeric proton signals at δ 4.8–5.5 ppm) .
  • MS/MS : High-resolution ESI-MS for molecular ion ([M-H]⁻ at m/z 609.1) and fragmentation patterns (e.g., loss of galactose: m/z 447.1) .
    Purity ≥98% is typically required for pharmacological studies, assessed via peak area normalization in HPLC .

What challenges arise in isolating this compound from plant sources?

Advanced
Plant extracts often contain complex mixtures of structurally similar flavonoids (e.g., quercetin 3-O-glucoside-7-O-rhamnoside and kaempferol analogs), complicating isolation . Strategies include:

  • Countercurrent chromatography (CCC) to separate bisglycosides based on hydrophobicity.
  • Preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
  • Enzymatic hydrolysis to selectively remove unwanted glycosides (e.g., β-glucosidase treatment) . Yield is often low (<1% dry weight), necessitating large biomass inputs .

How do glycosylation positions (3-O vs. 7-O) influence bioavailability and bioactivity?

Q. Advanced

  • 3-O-glycosylation enhances solubility but reduces intestinal absorption due to larger molecular size.
  • 7-O-glycosylation may improve membrane permeability via interactions with efflux transporters .
    In vivo, this compound shows hepatoprotective effects by inhibiting CYP2E1 (a cytochrome P450 enzyme) and upregulating glutathione synthesis, as demonstrated in APAP-induced liver injury models . Comparatively, 3-O-rhamnoside-7-O-glucoside exhibits stronger antioxidant activity due to free 5-OH and 4′-OH groups .

What in vivo models are suitable for evaluating the pharmacological effects of this compound?

Q. Basic

  • Mice models : For liver injury, administer APAP (300 mg/kg) after 7-day pretreatment with the compound (e.g., 60 mg/kg orally). Assess serum ALT/AST levels and hepatic glutathione .
  • Zebrafish : For anti-inflammatory studies, use LPS-induced inflammation models and quantify neutrophil migration .
  • Caco-2 cells : To study intestinal absorption, measure transepithelial electrical resistance (TEER) and use LC-MS to quantify aglycone metabolites .

Can metabolic engineering in microbial systems optimize the biosynthesis of this compound?

Advanced
Yes. Key steps include:

  • Dual plasmid system in E. coli : One plasmid for UGTs (e.g., AtUGT78D1 and AtUGT89C1) and another for RHM2 to produce UDP-rhamnose .
  • Fed-batch fermentation : Supplement with quercetin aglycone and optimize carbon sources (e.g., glycerol) to enhance UDP-sugar pools .
  • CRISPR interference (CRISPRi) : Knock down competing pathways (e.g., UDP-glucose dehydrogenases) to redirect flux toward UDP-rhamnose . Current yields reach ~67 mg/L, but scalability requires addressing host toxicity from flavonoid intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.